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Compound of Interest
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Cat. No.: B12404912 Get Quote

The ELDKWA epitope, a highly conserved hexapeptide sequence (Glu-Leu-Asp-Lys-Trp-Ala)

located in the membrane-proximal external region (MPER) of the HIV-1 transmembrane

glycoprotein gp41, represents a critical target for the development of broadly neutralizing

antibodies and vaccine design strategies. This technical guide provides an in-depth overview of

the ELDKWA epitope, including its structure, function in viral entry, immunogenicity, and the

methodologies used for its characterization.

Core Concepts
The ELDKWA epitope is a linchpin in the intricate process of HIV-1-mediated membrane

fusion.[1] Its strategic location within the MPER allows it to play a crucial role in the

conformational changes required for the fusion of the viral and host cell membranes. The

broadly neutralizing monoclonal antibody (mAb) 2F5, one of the first of its kind to be identified,

specifically recognizes this epitope.[1][2][3] The ability of 2F5 to neutralize a wide range of

primary HIV-1 isolates has made the ELDKWA epitope a focal point of HIV-1 vaccine research.

[1][2][3]

However, the immunogenicity of the ELDKWA epitope in natural infection is generally poor,

with low levels of specific antibodies observed in HIV-1-infected individuals.[1][3] Furthermore,

the virus can evade neutralization by mutating key residues within this epitope, particularly the

aspartic acid (D) and lysine (K) residues.[2][4][5][6] This has led to research into "epitope

cocktail" vaccines that include common variants such as ELNKWA and ELDEWA to overcome

this viral escape mechanism.[5][6][7][8]
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Quantitative Data Summary
The following tables summarize key quantitative data related to the ELDKWA epitope,

including antibody binding affinities, neutralization potencies, and immunogenicity from peptide

vaccine studies.

Table 1: Binding Affinity of 2F5 mAb and its Variants to the ELDKWA Epitope

Antibody/Frag
ment

Peptide/Antige
n

Method Kd (nM) Reference

2F5 IgG1

P1 Peptide

(ELDKWA-

containing)

Surface Plasmon

Resonance
11.1 [9]

2F5 IgA2

P1 Peptide

(ELDKWA-

containing)

Surface Plasmon

Resonance
0.29 [9]

2F5 Fab

N16N Peptide

(functional

epitope)

Isothermal

Titration

Calorimetry

50 ± 10 [10]

2F5 Fab
E7S Peptide

(core epitope)

Isothermal

Titration

Calorimetry

5800 ± 900 [10]

Table 2: Neutralization Potency of 2F5 mAb against HIV-1 Isolates
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HIV-1 Isolate(s) Assay IC50 (µg/mL) Reference

74 of 91 transmitted

viruses

Recombinant viral

assay
Mean: 7.64 [3]

HIV-1 QH0692.42 (R5

tropic)
TZM-bl assay

2F5 IgG1: >25, 2F5

IgA2: 12.5
[9]

15 Env-pseudotyped

primary isolates
TZM-bl assay

2F5 neutralized 60%

of isolates
[11]

HIV-1JR2
Single-round infection

assay
0.19 [12]

Table 3: Immunogenicity of ELDKWA-Based Peptide Vaccines

Immunogen Animal Model Antibody Titer Reference

P2-K/G-conjugate Mice 1:25,600 [1]

P2-K/G-BSA-

conjugate
Mice 1:320 - 1:6400 [1]

P2-K/G-conjugate Rabbits

1:25,600 (yielding

19.8 and 34.6 µg/mL

specific antibodies)

[1]

ELDKWA, ELEKWA,

ELNKWA, ELDEWA

peptide-BSA

conjugates

Rabbits 1:6,400 - 1:25,600 [8][13]

Experimental Protocols
Detailed methodologies for key experiments cited in the study of the ELDKWA epitope are

provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-
ELDKWA Antibodies
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This protocol describes a standard indirect ELISA to detect and quantify antibodies specific for

the ELDKWA epitope.

Materials:

96-well microtiter plates

ELDKWA-containing synthetic peptide (e.g., C(ELDKWAG)4)

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)

Test sera or purified antibodies

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)

Substrate solution (e.g., TMB)

Stop Solution (e.g., 2N H2SO4)

Microplate reader

Procedure:

Antigen Coating: Dilute the ELDKWA peptide to 1-10 µg/mL in Coating Buffer. Add 100 µL to

each well of a 96-well plate. Incubate overnight at 4°C.

Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash

Buffer per well.

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room

temperature to prevent non-specific binding.

Washing: Repeat the wash step as in step 2.
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Primary Antibody Incubation: Prepare serial dilutions of the test sera or purified antibodies in

Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours

at room temperature.

Washing: Repeat the wash step as in step 2.

Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in

Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and

incubate for 1 hour at room temperature.

Washing: Repeat the wash step as in step 2.

Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the

dark at room temperature for 15-30 minutes, or until sufficient color develops.

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody

titer is typically defined as the reciprocal of the highest dilution that gives a signal

significantly above the background.

HIV-1 Neutralization Assay using TZM-bl Reporter Cells
This assay measures the ability of antibodies to neutralize HIV-1 infectivity in a single-round

infection assay.

Materials:

TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated Tat-inducible

luciferase and β-galactosidase reporter genes)

Env-pseudotyped HIV-1 virus stock

Complete growth medium (DMEM with 10% FBS, penicillin, and streptomycin)

DEAE-Dextran

Test antibodies (e.g., purified 2F5 mAb or patient sera)
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96-well flat-bottom culture plates

Luciferase assay reagent

Luminometer

Procedure:

Antibody Dilution: Prepare serial dilutions of the test antibodies in growth medium in a 96-

well plate.

Virus-Antibody Incubation: Add a pre-titered amount of Env-pseudotyped virus to each well

containing the antibody dilutions. Incubate for 1 hour at 37°C.

Cell Plating: During the incubation, harvest TZM-bl cells and resuspend them in growth

medium containing DEAE-Dextran to a final concentration that will yield approximately

10,000 cells per well.

Infection: Add 100 µL of the TZM-bl cell suspension to each well of the plate containing the

virus-antibody mixture.

Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

Lysis and Luciferase Measurement: Remove the culture medium and lyse the cells according

to the luciferase assay kit manufacturer's protocol. Measure the luciferase activity (Relative

Light Units, RLU) using a luminometer.

Data Analysis: Calculate the percent neutralization for each antibody dilution relative to

control wells with virus but no antibody. The IC50 is determined as the antibody

concentration that results in a 50% reduction in RLU.[7]

Flow Cytometry for Cell Surface gp41 Expression
This protocol outlines the steps to detect the expression of gp41 on the surface of cells, for

example, cells transfected with an HIV-1 Env expression vector.

Materials:
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Env-transfected cells and control (untransfected) cells

Primary antibody specific for gp41 (e.g., 2F5 mAb)

Fluorochrome-conjugated secondary antibody (e.g., FITC-conjugated anti-human IgG)

FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Flow cytometer

Procedure:

Cell Preparation: Harvest the transfected and control cells and wash them with cold FACS

buffer.

Primary Antibody Staining: Resuspend the cells in FACS buffer containing the primary anti-

gp41 antibody at a predetermined optimal concentration. Incubate for 30-60 minutes on ice

in the dark.

Washing: Wash the cells twice with cold FACS buffer to remove unbound primary antibody.

Secondary Antibody Staining: Resuspend the cells in FACS buffer containing the

fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.

Washing: Wash the cells twice with cold FACS buffer.

Data Acquisition: Resuspend the cells in an appropriate volume of FACS buffer and acquire

the data on a flow cytometer.

Data Analysis: Analyze the data using appropriate software to determine the percentage of

gp41-positive cells and the mean fluorescence intensity.

Visualizations
The following diagrams illustrate key concepts and workflows related to the ELDKWA epitope.
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Caption: HIV-1 entry and neutralization by 2F5 mAb.
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Caption: TZM-bl neutralization assay workflow.
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Caption: Epitope-based vaccine strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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